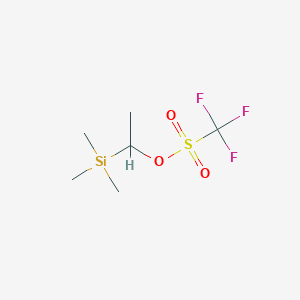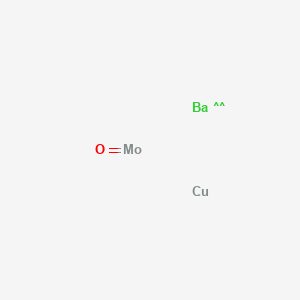
4-Azido-6,8-difluoro-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-6,8-difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H6F2N4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of azido and difluoro groups in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-6,8-difluoro-2-methylquinoline typically involves the introduction of azido and difluoro groups into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloro-6,8-difluoro-2-methylquinoline, is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-6,8-difluoro-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of 4-amino-6,8-difluoro-2-methylquinoline when reacted with amines.
Reduction: Formation of 4-amino-6,8-difluoro-2-methylquinoline.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
4-Azido-6,8-difluoro-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various surfaces or other molecules.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-azido-6,8-difluoro-2-methylquinoline depends on its specific application. In bioconjugation, the azido group can undergo click chemistry reactions to form stable triazole linkages. In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6,8-difluoro-2-methylquinoline: Similar structure but with an amino group instead of an azido group.
6,8-Difluoro-2-methylquinoline: Lacks the azido group, making it less reactive in certain chemical reactions.
4-Azidoquinoline: Lacks the difluoro and methyl groups, which may affect its reactivity and applications.
Uniqueness
4-Azido-6,8-difluoro-2-methylquinoline is unique due to the presence of both azido and difluoro groups, which confer distinct chemical reactivity and potential applications. The azido group allows for versatile chemical modifications, while the difluoro groups can enhance the compound’s stability and biological activity.
Propriétés
Formule moléculaire |
C10H6F2N4 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
4-azido-6,8-difluoro-2-methylquinoline |
InChI |
InChI=1S/C10H6F2N4/c1-5-2-9(15-16-13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3 |
Clé InChI |
VYWPYUQNSLOOIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
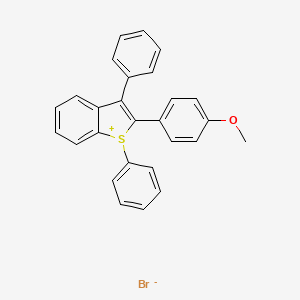
![2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole](/img/structure/B12545989.png)
![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
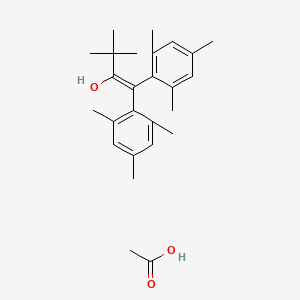
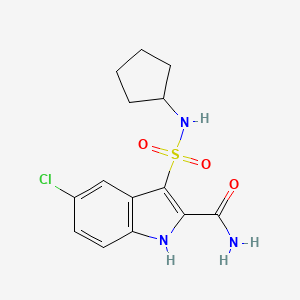

![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)
